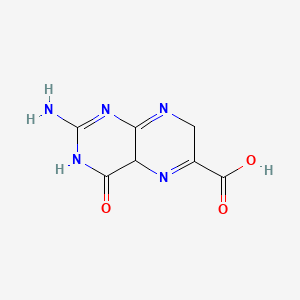

2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid

Description

L'acide 2-amino-4-oxo-4a,7-dihydro-3H-ptéridine-6-carboxylique, également connu sous le nom d'acide ptérine-6-carboxylique, est un composé de formule moléculaire C7H5N5O3 et de masse moléculaire 207,146 g/mol . Ce composé est un précurseur dans la biosynthèse de l'acide folique, qui joue un rôle crucial dans la croissance, le développement et la réparation cellulaires .

Propriétés

Formule moléculaire |

C7H7N5O3 |

|---|---|

Poids moléculaire |

209.16 g/mol |

Nom IUPAC |

2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid |

InChI |

InChI=1S/C7H7N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h3H,1H2,(H,14,15)(H3,8,9,11,12,13) |

Clé InChI |

VYWUJIVRVMXPHA-UHFFFAOYSA-N |

SMILES canonique |

C1C(=NC2C(=O)NC(=NC2=N1)N)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 2-amino-4-oxo-4a,7-dihydro-3H-ptéridine-6-carboxylique implique généralement la condensation de la guanidine avec le phosphate de dihydroxyacétone, suivie de cyclisation et d'oxydation . Les conditions de réaction comprennent souvent des environnements acides ou basiques pour faciliter le processus de cyclisation .

Méthodes de production industrielle

Le composé est stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-amino-4-oxo-4a,7-dihydro-3H-ptéridine-6-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : Les groupes amino et acide carboxylique peuvent participer à des réactions de substitution.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium . Les réactions sont généralement réalisées à des températures et des conditions de pH contrôlées pour garantir la formation des produits souhaités .

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de la ptéridine, qui possèdent des propriétés biologiques et chimiques significatives .

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzyme Inhibition

This compound is known to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its role in inhibiting dihydrofolate reductase, an essential enzyme in the folate biosynthesis pathway. This inhibition has implications for the development of antibacterial and anticancer agents, as many pathogens and cancer cells rely on folate for growth.

1.2 Fluorescent Probes

2-Amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid can be used as a fluorescent probe in biochemical assays. Its ability to react with hydroxyl groups allows it to form fluorescent derivatives that can be utilized in various analytical techniques, including high-performance liquid chromatography (HPLC) and fluorescence spectroscopy .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria such as Streptococcus pneumoniae and Escherichia coli. This activity is particularly valuable in the development of new antibiotics that combat resistant strains .

2.2 Anticancer Properties

Studies have shown that this compound and its derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of key metabolic pathways that are upregulated in tumor cells .

Agricultural Applications

3.1 Plant Growth Regulation

The compound has been investigated for its potential use as a plant growth regulator. It influences various physiological processes in plants, promoting growth and enhancing resistance to environmental stresses. This application is particularly relevant in the context of sustainable agriculture .

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Biochemistry | Enzyme Inhibition | Inhibits dihydrofolate reductase |

| Analytical Chemistry | Fluorescent Probes | Forms fluorescent derivatives |

| Pharmaceuticals | Antimicrobial Activity | Inhibits growth of specific bacteria |

| Pharmaceuticals | Anticancer Properties | Induces apoptosis in cancer cells |

| Agriculture | Plant Growth Regulation | Enhances growth and stress resistance |

Case Study: Antibacterial Activity

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against Streptococcus pneumoniae. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid involves its role as a precursor in the biosynthesis of folic acid . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA . The compound interacts with enzymes involved in the folic acid pathway, facilitating the conversion of substrates into active forms of folic acid .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-amino-4-oxo-3,4-dihydro-1H-ptéridine-6-carboxylique : Un autre dérivé de la ptéridine aux propriétés similaires.

2-amino-4-hydroxy-6-formylptéridine : Un composé avec un groupe formyle au lieu d'un groupe acide carboxylique.

2-amino-4-oxo-1,4-dihydropteridine-6-carbaldéhyde : Un dérivé avec un groupe aldéhyde.

Unicité

Sa structure lui permet de participer à diverses réactions chimiques, ce qui en fait un composé polyvalent pour la recherche scientifique .

Activité Biologique

2-Amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid, commonly referred to as a pteridine derivative, has garnered attention in biomedical research due to its diverse biological activities. This compound is structurally related to various antifolate drugs and has shown potential in targeting multiple biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C7H8N4O3

- Molecular Weight : 196.16 g/mol

- CAS Number : 135460042

The pteridine ring system is crucial for its biological activity, particularly in inhibiting enzymes involved in nucleotide metabolism.

1. Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and pyrimidines. Inhibition of DHFR leads to disrupted DNA synthesis and cell proliferation, making this compound a candidate for cancer therapy.

2. Antifolate Activity

Research indicates that derivatives of this compound exhibit antifolate activity similar to established drugs like methotrexate. For instance, studies have shown that modifications in the pteridine structure can enhance potency against cancer cell lines by increasing binding affinity to the folate receptor .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented below:

Case Study 1: Anticancer Potential

In a study examining the anticancer properties of various pteridine derivatives, researchers found that modifications to the side chains significantly affected the compounds' efficacy against tumor cells. The compound demonstrated promising results with IC50 values indicating effective inhibition of cell growth in various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of this compound. It was shown to inhibit nitric oxide production in LPS-stimulated macrophages, with an IC50 value lower than many known anti-inflammatory agents. This suggests that it may serve as a dual-action agent in treating conditions characterized by inflammation and abnormal cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.